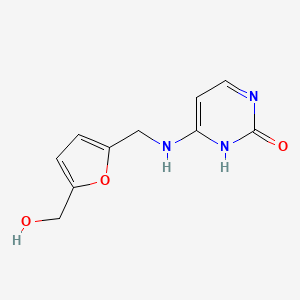
4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features both furan and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the desired pyrimidin-2(1H)-one structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine derivatives and furan-containing molecules. Compared to these compounds, 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- 5-(hydroxymethyl)furan-2-carbaldehyde derivatives
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15) |
InChI-Schlüssel |
PHBJRSFXAFRHDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


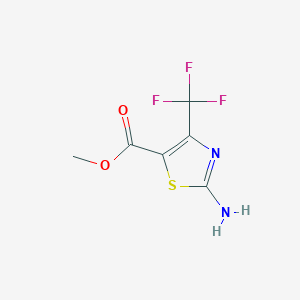

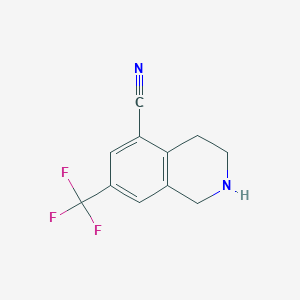
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
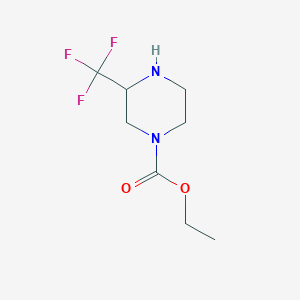
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B15067426.png)
![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
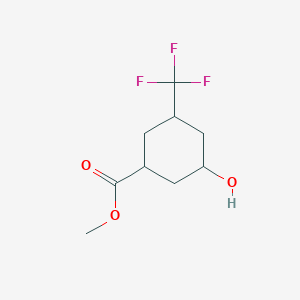
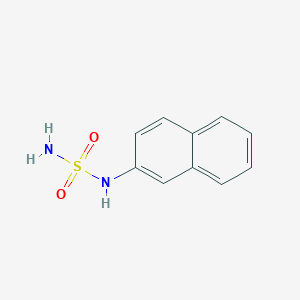


![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)
